N-Stearoylglycine

Catalog No.
S750289
CAS No.
6333-54-6
M.F
C20H39NO3
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Stearoylglycine

CAS Number

6333-54-6

Product Name

N-Stearoylglycine

IUPAC Name

2-(octadecanoylamino)acetic acid

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)

InChI Key

UEYROBDNFIWNST-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(carboxymethyl)octadecanamide, N-stearoylglycine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound N-Stearoylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15863. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Supplementary Records. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

N-Stearoylglycine is a high-purity, long-chain (C18:0) N-acyl amino acid that functions as a structural lipid, specialty surfactant, and gelator [1]. Characterized by its saturated stearoyl tail and minimal glycine headgroup, it exhibits strong intermolecular hydrogen bonding and tight interfacial packing. In industrial and pharmaceutical procurement, it is primarily valued for its high Krafft temperature, thermoreversible gelation capabilities, and ability to form highly ordered Langmuir monolayers and solid lipid nanoparticles (SLNs) [1]. Unlike common bulk surfactants, its specific phase-separation behavior and high transition enthalpy make it a critical structural component in advanced drug delivery systems, high-stability emulsions, and specialized personal care formulations where thermal stability and precise self-assembly are required.

Substituting N-Stearoylglycine with generic fatty acids (e.g., stearic acid) or alternative N-acyl amino acids fundamentally alters formulation thermodynamics[1]. Replacing it with the unsaturated N-oleoylglycine drastically lowers the Krafft point and melting temperature, shifting the material from a solid structure-builder to a liquid, which compromises the mechanical integrity of organogels and solid lipid nanoparticles. Conversely, substituting with larger-headgroup analogs like sodium stearoyl glutamate increases steric hindrance, disrupting the tight intermolecular hydrogen bonding network enabled by the compact glycine residue [1]. This disruption lowers the phase transition enthalpy and alters micellar packing, leading to reduced emulsion stability and weaker gel networks. Procurement must strictly specify the C18:0 glycine conjugate when high thermal stability and rigid interfacial packing are non-negotiable.

Thermal Stability and Phase Transition Enthalpy vs. Shorter-Chain Analogs

Differential scanning calorimetry (DSC) studies on N-acylglycines demonstrate that the solid-liquid phase transition enthalpy is highly dependent on the acyl chain length. For every additional methylene group in the N-acylglycine series, the enthalpy of transition increases by approximately 3 to 5 kJ/mol [1]. Consequently, the C18 N-stearoylglycine exhibits a significantly higher transition enthalpy (roughly 6-10 kJ/mol greater) compared to its C16 counterpart, N-palmitoylglycine [1]. This elevated thermodynamic requirement for melting directly translates to higher gel-to-sol transition temperatures and superior mechanical strength in thermoreversible organogels.

Evidence DimensionSolid-liquid phase transition enthalpy (ΔH)
Target Compound DataHigh transition enthalpy (scales with C18 chain)
Comparator Or BaselineN-Palmitoylglycine (C16:0)
Quantified Difference~6-10 kJ/mol higher transition enthalpy for the C18 derivative
ConditionsDSC measurement of solid-liquid phase transitions

Higher transition enthalpy ensures that formulations utilizing N-stearoylglycine maintain their structural integrity and gel strength at elevated temperatures, critical for solid lipid nanoparticles and warm-climate cosmetic stability.

Krafft Temperature and Processability vs. Unsaturated Analogs

The presence of a cis-double bond in the acyl chain drastically alters the aqueous solubility and Krafft temperature of N-acyl amino acids. N-stearoylglycine, being fully saturated, possesses a high Krafft point, meaning it remains as a solid hydrate at room temperature and requires hot-processing to solubilize and form micelles[1]. In direct contrast, N-oleoylglycine (C18:1) exhibits a significantly depressed Krafft temperature, rendering it soluble and liquid-like at much lower temperatures [1]. While N-oleoylglycine is suited for cold-mix processes, N-stearoylglycine is specifically required when the manufacturing goal is to create lipid matrices that solidify upon cooling to form stable, rigid microstructures.

Evidence DimensionKrafft temperature / Solidification behavior
Target Compound DataHigh Krafft point (solid hydrate at RT)
Comparator Or BaselineN-Oleoylglycine (Low Krafft point, liquid/soluble at RT)
Quantified DifferenceSaturated C18 chains exhibit drastically higher Krafft points than C18:1 analogs
ConditionsAqueous surfactant dispersion and micellization

Procurement teams must select N-stearoylglycine when the manufacturing workflow relies on hot-melt processing followed by cooling to form stable solid lipid carriers or thickeners.

Interfacial Packing Density vs. Bulky Headgroup Surfactants

The size of the amino acid headgroup critically determines the interfacial packing of N-acyl surfactants. Surface pressure-area isotherms of Langmuir monolayers reveal that N-stearoylglycine, with its minimal glycine headgroup, allows for exceptionally tight molecular packing [2]. The lack of steric bulk facilitates strong intermolecular hydrogen bonding between the amide groups [1]. When compared to analogs with bulkier headgroups, such as N-stearoylvaline or N-stearoylglutamate, N-stearoylglycine achieves a denser condensed-phase domain structure and a higher Krafft temperature [1]. The minimal steric hindrance of glycine is essential for maximizing the van der Waals interactions of the stearoyl chains.

Evidence DimensionInterfacial packing and Krafft temperature
Target Compound DataTight packing, high Krafft temperature
Comparator Or BaselineN-Stearoylvaline / N-Stearoylglutamate (Bulky headgroups)
Quantified DifferenceGlycine headgroups yield higher Krafft temperatures and denser Langmuir monolayer packing than valine or glutamate derivatives
ConditionsAir-water interface monolayer formation and solid-state hydration

Tighter interfacial packing is crucial for formulators designing highly stable water-in-oil emulsions or low-permeability lipid nanoparticles that protect sensitive active pharmaceutical ingredients.

Solid Lipid Nanoparticle (SLN) Formulation

Due to its high phase transition enthalpy and solid state at room temperature, N-stearoylglycine is an ideal lipid matrix component for SLNs, providing the mechanical rigidity needed to encapsulate and protect hydrophobic drugs [1].

Thermoreversible Organogel Production

Leveraging its strong intermolecular hydrogen bonding and tight packing, it serves as a highly effective low-molecular-weight gelator for creating stable, temperature-responsive organogels in pharmaceutical and cosmetic bases .

High-Stability Emulsion Stabilization

Its high Krafft point and ability to form densely packed Langmuir monolayers make it a superior co-emulsifier for stabilizing complex water-in-oil emulsions against coalescence, particularly in formulations requiring elevated thermal stability .

Surface Modification of Nanomaterials

The strong anchoring capability of the compact glycine headgroup combined with the hydrophobic C18 tail allows N-stearoylglycine to act as a robust capping agent, modifying the surface wettability and dispersion characteristics of inorganic nanoparticles[1].

Physical Description

Solid

XLogP3

7.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

341.29299411 Da

Monoisotopic Mass

341.29299411 Da

Heavy Atom Count

24

Sequence

G

Other CAS

158305-64-7
6333-54-6

Wikipedia

N-(1-Hydroxyoctadecylidene)glycine

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 08-15-2023

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